Bis(ethylcyclopentadienyl)chromium; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

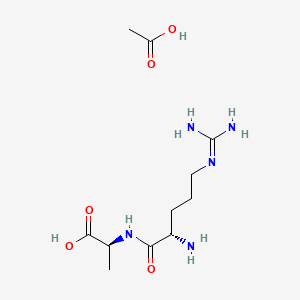

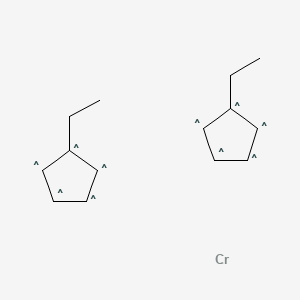

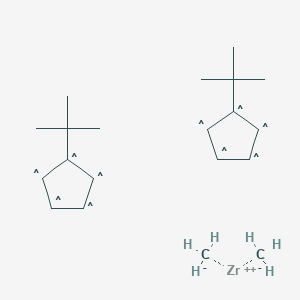

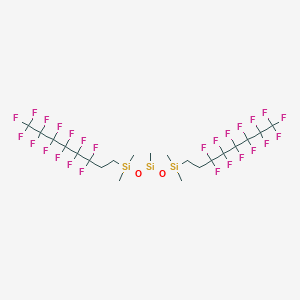

Bis(ethylcyclopentadienyl)chromium, also known as 1,1’-Diethylchromocene, is a compound with the molecular formula C14H18Cr . It has a molecular weight of 238.29 g/mol . It is used as a catalyst for the polymerization of ethylene .

Molecular Structure Analysis

The molecular structure of Bis(ethylcyclopentadienyl)chromium consists of a chromium atom bonded to two ethylcyclopentadienyl groups . The InChI string representation of its structure isInChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; . Chemical Reactions Analysis

Bis(ethylcyclopentadienyl)chromium is used as a catalyst in chemical reactions, particularly in the polymerization of ethylene .Physical And Chemical Properties Analysis

Bis(ethylcyclopentadienyl)chromium has a molecular weight of 238.29 g/mol and a complexity of 42 . It has a rotatable bond count of 2 and a heavy atom count of 15 . It has a density of 1.15 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Catalysis in Olefin Cyclopropanation : Bis(imido) chromium(VI) complexes, related to bis(ethylcyclopentadienyl)chromium, are efficient catalysts for olefin cyclopropanation. They promote the cyclopropanation of activated monosubstituted olefins with ethyl diazoacetate (Jan, Simal, Demonceau, Noels, Rufanov, Ustynyuk, & Gourevitch, 1999).

Synthesis and Magnetic Resonance Properties : Studies on bis(cyclobuta-η6-benzene)metal complexes of chromium have contributed to understanding the synthesis and magnetic resonance properties of these compounds, providing insights into anisotropic shielding and electron-spin transfer (Elschenbroich, Koch, Schneider, Spangenberg, & Schiess, 1986).

Homogeneous Ethylene Oligomerization Catalysts : Chromium complexes, such as bis(benzimidazolyl)amine chromium complex, have been shown to be exceptionally active in ethylene oligomerization, leading to a unique distribution of 1-olefin products (Tomov, Chirinos, Long, Gibson, & Elsegood, 2006).

Ethylene Polymerization with Supported Catalysts : Research on bis(triphenylsilyl) chromate, which has similarities to bis(ethylcyclopentadienyl)chromium, indicates its effectiveness as a catalyst for ethylene polymerization, providing a means to control polymer molecular weight (Carrick, Turbett, Karol, Karapinka, Fox, & Johnson, 1972).

Polymerization of 1,3-Butadiene : Chromium(II) bidentate phosphine complexes have been synthesized and used in the polymerization of 1,3-butadiene, demonstrating very active catalysts giving 1,2-polybutadienes with varying structures (Ricci, Forni, Boglia, & Sonzogni, 2004).

Ethylene Polymerization with Chromium(III) Complexes : The study of chromium(III) complexes in ethylene polymerization reveals how substituents in these complexes can modulate both catalytic activity and the molecular weights of polyethylene (Esteruelas, López, Méndez, Oliván, & Oñate, 2003).

Ethylene Tri- and Tetramerizations : Chromium trichloride complexes with bis(diphenylphosphino)amine ligands have been shown to be highly active and selective in ethylene tri- and tetramerization, demonstrating the influence of donor groups on catalyst stability (Elowe, Mccann, Pringle, Spitzmesser, & Bercaw, 2006).

Wirkmechanismus

Target of Action

Bis(ethylcyclopentadienyl)chromium, also known as 1,1’-Diethylchromocene, is primarily used as a catalyst in the polymerization of ethylene . The primary target of this compound is the ethylene molecule, which plays a crucial role in the production of polyethylene, a common plastic material.

Mode of Action

As a catalyst, Bis(ethylcyclopentadienyl)chromium facilitates the polymerization of ethylene by reducing the activation energy required for the reaction . It interacts with the ethylene molecules, enabling them to join together and form long chains or polymers. This process results in the transformation of gaseous ethylene into solid polyethylene.

Pharmacokinetics

It’s important to note that this compound should be handled with care due to its pyrophoric nature, meaning it can spontaneously ignite in air .

Action Environment

The action of Bis(ethylcyclopentadienyl)chromium is influenced by several environmental factors. For instance, the presence of oxygen can lead to the spontaneous ignition of the compound . Therefore, it is typically stored and used under inert gas to prevent unwanted reactions. Temperature is another important factor, as the compound’s boiling point is between 95-98°C . Therefore, the reaction is usually carried out at a controlled temperature to ensure safety and efficacy.

Safety and Hazards

Bis(ethylcyclopentadienyl)chromium is classified as a pyrophoric liquid, meaning it can catch fire spontaneously if exposed to air . It can cause skin and eye irritation, and may cause respiratory irritation . It’s also harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring good ventilation .

Biochemische Analyse

Biochemical Properties

It is known that the compound acts as a catalyst in biochemical reactions

Cellular Effects

It is known that chromium compounds can have various effects on cellular processes

Molecular Mechanism

As a catalyst, it likely interacts with other molecules to facilitate chemical reactions

Eigenschaften

InChI |

InChI=1S/2C7H9.Cr/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUJAILVLUFQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Cr] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55940-03-9 |

Source

|

| Record name | Bis(ethylcyclopentadienyl)chromium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)

![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)

![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)

![1-[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6357015.png)